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Compound of Interest

Compound Name: RuPhos

Cat. No.: B129950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of RuPhos, a highly

effective electron-rich, bulky monophosphine ligand. Its unique structural characteristics are

pivotal to its success in facilitating various palladium-catalyzed cross-coupling reactions, which

are instrumental in the synthesis of pharmaceuticals and other complex organic molecules.

Core Structure and Chemical Identity
RuPhos, chemically known as 2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl, is a

member of the dialkylbiaryl phosphine ligand family, often referred to as Buchwald ligands.[1]

Its molecular formula is C₃₀H₄₃O₂P, and its CAS number is 787618-22-8.[2] The structure

features a biphenyl backbone with a dicyclohexylphosphino group at the 2-position of one

phenyl ring and two isopropoxy groups at the 2' and 6' positions of the other phenyl ring.[2][3]

This substitution pattern creates a sterically demanding and electron-rich environment around

the phosphorus atom, which is crucial for its catalytic activity.[1]

The solid-state structure of the free RuPhos ligand has been determined by single-crystal X-

ray diffraction.[3][4] It crystallizes in a triclinic cell containing two independent molecules of the

phosphine without any lattice solvent.[3][4]

Structural Parameters
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The precise arrangement of atoms and bonds in RuPhos has been elucidated through

crystallographic studies. This quantitative data is essential for computational modeling and for

understanding the ligand's steric and electronic properties.

Parameter Value (for RuPhos B) Comparison/Comment

Bond Lengths (Å)

P—CAr 1.848 (2)

Comparable to the P—CAr

bond lengths in

triphenylphosphine (PPh₃).[3]

[5]

P—CCy 1.877 (2), 1.862 (2)

Longer than the P—CAr bond

and comparable to those in

tricyclohexylphosphine (PCy₃).

[3][5]

C—C (arene rings) 1.385 (2) - 1.402 (2)

Minimal variation in bond

lengths within the aromatic

rings.[3]

Bond Angles (°)

CAr—P—CCy 97.03 (8), 101.86 (8)
Two distinct angles are

observed.[5]

CCy—P—CCy 105.46 (8)

Torsional Angles (°)

Biaryl Dihedral Angle 97.6 (2) - 105.8 (2)

The angle between the two

phenyl rings of the biphenyl

backbone.[6]

Steric Properties

Tolman Cone Angle

(computed)
201.5°

Larger than that of PCy₃ (170°)

and PPh₃ (145°), attributed to

the bulky biaryl substituent.[3]
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Visualization of the RuPhos Structure
The following diagram illustrates the chemical structure of the RuPhos ligand, highlighting the

connectivity of its constituent groups.

Caption: Chemical structure of the RuPhos ligand.

Experimental Protocols
Synthesis and Crystallization

The commercially available RuPhos ligand can be purified for crystallographic studies through

the following procedure:

Purification: RuPhos is purified by column chromatography on silica gel using an ethyl

acetate/hexanes solvent system.[3]

Crystallization: Fractions containing the purified RuPhos are concentrated in vacuo. The

concentrated solution, typically in a hexanes/ethyl acetate (10:1) mixture, is allowed to stand

at room temperature. Slow evaporation of the solvent over a period of two weeks yields

colorless plate-like crystals suitable for X-ray diffraction analysis.[3]

Characterization

The primary method for the detailed structural elucidation of RuPhos is single-crystal X-ray

diffraction.[3] This technique provides precise atomic coordinates, from which bond lengths,

bond angles, and torsional angles can be calculated.

Role in Catalysis: The Buchwald-Hartwig Amination
RuPhos is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as

the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. The steric bulk and

electron-donating nature of RuPhos are thought to promote the key steps of the catalytic cycle:

oxidative addition and reductive elimination.

The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst generally

proceeds as follows:
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Computational studies using density functional theory (DFT) have investigated the effect of the

RuPhos ligand on the reaction mechanism.[7][8] These studies indicate that for the Pd-

RuPhos catalytic system, the rate-limiting step is often the reductive elimination, in contrast to

other ligands like BrettPhos where oxidative addition can be rate-limiting.[6][7][8] This
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difference is attributed to the distinct steric and electronic profiles of the ligands.[7][8] The

structural features of RuPhos, particularly its significant steric bulk, play a crucial role in

facilitating the final bond-forming step to release the product and regenerate the active catalyst.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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